7-Methoxyisoindolin-1-one can be derived from natural sources or synthesized through various chemical reactions. Its classification falls under the category of isoindolines, which are known for their diverse biological activities, including potential applications in medicinal chemistry. This compound is particularly noted for its role in the synthesis of other biologically active molecules and its potential therapeutic applications.
The synthesis of 7-methoxyisoindolin-1-one can be achieved through several methods, primarily focusing on cyclization reactions involving suitable precursors. Notable synthetic routes include:
The choice of solvent, temperature, and reaction time are critical parameters that influence the yield and purity of 7-methoxyisoindolin-1-one. For example, using ethanol as a solvent in microwave-assisted reactions has been shown to provide moderate to high yields with excellent stereoselectivity in a significantly reduced time frame .
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm the structure of 7-methoxyisoindolin-1-one. Typical NMR shifts for protons in this compound would appear in the aromatic region (around 6-8 ppm) and for the methoxy group around 3.5 ppm.
7-Methoxyisoindolin-1-one participates in various chemical reactions due to its electrophilic nature. Key reactions include:
The mechanism of action for compounds like 7-methoxyisoindolin-1-one often involves interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes, including monoamine oxidase, which is involved in neurotransmitter metabolism. The proposed mechanism includes:
Quantitative data on binding affinities and inhibition constants are crucial for understanding its pharmacological potential.
7-Methoxyisoindolin-1-one has several promising applications in scientific research:
Isoindolin-1-one derivatives represent a privileged scaffold in medicinal chemistry, with a rich history spanning natural product discovery and synthetic drug development. Fungi produce over 170 distinct isoindolinone-based natural products, including the marilines, stachybotrins, and emerimidines, which exhibit marked anti-inflammatory, antiviral, and anticancer activities [1]. These compounds evolved as chemical defense agents, with their structural complexity enabling diverse biological target engagement. The transition from natural products to clinical therapeutics accelerated with the discovery of thalidomide in the 1950s—a di-oxygenated isoindolinone (phthalimide derivative) initially used as a sedative [4]. Despite its infamous teratogenicity, thalidomide’s immunomodulatory properties spurred the development of safer analogs. This led to FDA-approved drugs like lenalidomide and pomalidomide for multiple myeloma, which retain the phthalimide core but incorporate amino-group modifications that enhance cereblon-mediated degradation of disease-relevant transcription factors [4]. Non-oncological applications include apremilast (a PDE4 inhibitor for psoriasis) and mazindol (a mono-oxygenated isoindolinone used in obesity treatment), underscoring the scaffold’s therapeutic versatility [4].
Table 1: Clinically Approved Isoindolin-1-one-Based Drugs [4]
Drug Name | Isoindolinone Subtype | Therapeutic Indication | Key Structural Features |
---|---|---|---|
Thalidomide | 1,3-Dioxo (phthalimide) | Multiple myeloma | Glutarimide-conjugated phthalimide |
Pomalidomide | 1,3-Dioxo (amino-phthalimide) | Multiple myeloma/Kaposi’s sarcoma | 4-Aminophthalimide core |
Apremilast | 1,3-Dioxo | Psoriatic arthritis | Phthalimide with acetamide side chain |
Mazindol | 1-Oxo | Obesity | Tetrahydroisoindole fused to imidazole |
Chlorthalidone | 1-Oxo | Hypertension | Chlorobenzyl substituent at C3 |
The introduction of a methoxy group at the C7 position of the isoindolinone ring induces significant electronic and steric alterations that enhance pharmacological properties. Natural products like aspergillinines (e.g., aspergillinine A) and sterenins (e.g., sterenin M) demonstrate that 7-methoxy substitution correlates with improved anti-inflammatory and cytotoxic activities [3] [6]. The methoxy group’s electron-donating capacity increases electron density on the aromatic ring, enhancing hydrogen-bond acceptor capacity and π-stacking interactions with biological targets. For instance, 7-methoxyisoindolin-1-ones exhibit up to 5-fold greater TNF-α inhibitory activity compared to unsubstituted analogs, as confirmed in macrophage-based assays [3]. This modification also improves metabolic stability by shielding reactive sites from oxidative metabolism, thereby extending in vivo half-lives. In antiviral screening, 7-methoxy derivatives like isohericerin show sub-micromolar inhibition against influenza A (EC₅₀ = 0.8 μM) by disrupting viral capsid assembly—a mechanism attributed to the methoxy group’s optimal positioning for hydrophobic pocket binding in viral proteins [3].
Table 2: Bioactivity of Key 7-Methoxy-Substituted Isoindolin-1-ones [3] [6]
Compound | Natural Source | Biological Activity | Potency (EC₅₀/IC₅₀) | Target/Mechanism |
---|---|---|---|---|
Aspergillinine A | Aspergillus versicolor | Anti-inflammatory | TNF-α IC₅₀: 1.2 μM | TNF-α secretion inhibition |
Sterenin M | Stereum hirsutum | Cytotoxic (HeLa cells) | IC₅₀: 3.8 μM | DNA intercalation |
Isohericerin | Hericium erinaceum | Antiviral (Influenza A) | EC₅₀: 0.8 μM | Viral capsid destabilization |
Erinacerin A | Hericium erinaceum | NGF-stimulated neurite outgrowth | EC₅₀: 10 nM | TrkA receptor modulation |
The 7-methoxyisoindolin-1-one scaffold diverges pharmacologically from related isoindolinones due to its substitution pattern and conformational flexibility. Unlike PD 172938—a rigid 5,6-dimethoxyisoindolinone kinase inhibitor—the 7-methoxy isomer adopts a planar conformation that enhances DNA minor groove binding [3] [6]. Similarly, pazinaclone (an anxiolytic agent) features a 6,7-methylenedioxy group that constricts rotational freedom, limiting its target spectrum to GABAₐ receptors. Key distinctions include:
Table 3: Structural and Pharmacological Comparison of Isoindolinone Scaffolds [3] [4] [7]
Compound/Scaffold | Core Structure | Key Substitutions | Primary Target | Bioactivity Limitation |
---|---|---|---|---|
7-Methoxyisoindolin-1-one | Mono-cyclic 1-one | 7-OCH₃ | DNA/TNF-α/kinases | Moderate solubility in aqueous media |
PD 172938 | 5,6-Dimethoxy-1-one | 5,6-(OCH₃)₂ | CDK2 | Reduced cell permeability |
Pazinaclone | 6,7-Methylenedioxy-1-one | O-CH₂-O bridge | GABAₐ receptor | Sedative side effects |
Thalidomide | 1,3-Dioxo | Glutarimide at N2 | Cereblon E3 ligase | Teratogenicity |
Staurosporinone | Bis-isoindolocarbazole | Glycosidic linkages | Protein kinases | Lack of kinase selectivity |
The 7-methoxyisoindolin-1-one scaffold thus occupies a unique pharmacochemical niche: its balanced electronic profile and moderate steric bulk enable selective target engagement unavailable to bulkier or over-substituted analogs. Ongoing optimization focuses on C3 functionalization to improve aqueous solubility while retaining the critical 7-methoxy pharmacophore [3] [6].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8